molecular formula C7H4BrCl3O2S B14012811 Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- CAS No. 117992-54-8

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-

Cat. No.: B14012811
CAS No.: 117992-54-8
M. Wt: 338.4 g/mol
InChI Key: WZGZRWJBFAEKOM-UHFFFAOYSA-N
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Description

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- is a halogenated aromatic compound featuring a benzene ring substituted with a bromodichloromethylsulfonyl group (-SO₂CBrCl₂) at position 1 and a chlorine atom at position 3. This structure combines sulfonyl and halogen functionalities, making it a reactive intermediate in organic synthesis.

Properties

CAS No.

117992-54-8

Molecular Formula

C7H4BrCl3O2S

Molecular Weight

338.4 g/mol

IUPAC Name

1-[bromo(dichloro)methyl]sulfonyl-4-chlorobenzene

InChI

InChI=1S/C7H4BrCl3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H

InChI Key

WZGZRWJBFAEKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(Cl)(Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Strategy

The synthesis of Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- typically involves:

  • Introduction of the sulfonyl group bearing halogen substituents onto a chlorobenzene core.
  • Functionalization of the sulfonyl substituent to contain bromodichloromethyl moiety.

Starting Materials

Key Preparation Methods

Sulfonylation of 4-Chlorobenzene
  • The initial step involves sulfonylation of 4-chlorobenzene to introduce a sulfonyl group at the 1-position.
  • This can be achieved by reacting 4-chlorobenzene with chlorosulfonic acid or sulfur trioxide under controlled conditions to form 4-chlorobenzenesulfonyl chloride.
Introduction of Bromodichloromethyl Group
  • The bromodichloromethyl substituent is introduced onto the sulfonyl chloride intermediate.
  • A halogenation reaction using reagents such as bromine and chlorine or bromine chloride in the presence of a suitable catalyst or base is employed.
  • Alternatively, bromodichloromethyl sulfonyl chloride can be synthesized separately and then coupled to the aromatic system.
Coupling and Final Functionalization
  • The bromodichloromethylsulfonyl moiety is attached to the benzene ring via nucleophilic substitution or electrophilic aromatic substitution, depending on the intermediates.
  • The reaction conditions (temperature, solvent, catalysts) are optimized to maximize yield and purity.

Representative Preparation Procedure (Based on Patent and Literature Analysis)

Step Reagents and Conditions Description Outcome
1 4-Chlorobenzene + Chlorosulfonic acid Sulfonylation at 1-position Formation of 4-chlorobenzenesulfonyl chloride
2 4-Chlorobenzenesulfonyl chloride + Bromodichloromethane + Catalyst (e.g., Lewis acid) Halogenation and coupling Formation of benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-
3 Purification by recrystallization or chromatography Isolation of pure compound High purity product suitable for further use

Analytical Data and Characterization

Summary Table of Preparation Methods

Method Step Description Key Reagents Advantages Limitations
Sulfonylation Introduce sulfonyl chloride on 4-chlorobenzene Chlorosulfonic acid, 4-chlorobenzene Straightforward, well-established Requires careful control to avoid overreaction
Halogenation/Coupling Attach bromodichloromethyl group Bromodichloromethane, Lewis acid catalyst Specific functionalization Sensitive to reaction conditions
Purification Recrystallization or chromatography Appropriate solvents (e.g., toluene, ethyl acetate) High purity product May require multiple steps

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- C₇H₄BrCl₃O₂S 373.39 1-Bromodichloromethylsulfonyl, 4-Cl Reactive sulfonylating agent; potential use in halogen exchange reactions
4-Chlorophenyl Methyl Sulfone C₇H₇ClO₂S 190.65 4-Cl, Methylsulfonyl Intermediate in organic synthesis; high thermal stability
4,4'-Dichlorodiphenyl Sulfone C₁₂H₈Cl₂O₂S 287.15 4-Cl on both phenyl rings Polymer production (e.g., polysulfones); flame retardancy
Benzene, 1-bromo-2-chloro-4-(4-chlorophenoxy) C₁₂H₇BrCl₂O 326.95 1-Br, 2-Cl, 4-(4-Cl-phenoxy) Flame retardant; halogenated ether for material science
4-Bromobenzenesulfonyl Chloride C₆H₄BrClO₂S 255.52 4-Br, Sulfonyl chloride (-SO₂Cl) Versatile electrophile in sulfonamide synthesis

Reactivity and Stability

  • Target Compound: The bromodichloromethylsulfonyl group (-SO₂CBrCl₂) introduces steric bulk and multiple halogen atoms, enhancing electrophilicity. This may facilitate nucleophilic substitution at the sulfonyl group or halogen displacement.
  • 4-Chlorophenyl Methyl Sulfone : The methylsulfonyl group (-SO₂CH₃) is less reactive than sulfonyl chlorides, making this compound a stable intermediate for further functionalization .
  • 4,4'-Dichlorodiphenyl Sulfone : Symmetrical structure with two para-chlorophenyl groups contributes to high thermal stability (melting point ~148°C), ideal for high-performance polymers .

Physical Properties

  • Boiling Points : While direct data for the target compound are unavailable, analogs like 1-bromo-4-chloro-2-methylbenzene (Tboil ≈ 372 K ) suggest that the sulfonyl group and additional halogens would elevate boiling points due to increased polarity and molecular weight.
  • Density : Bromine and chlorine substituents typically increase density. For example, 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has a predicted density of 1.564 g/cm³ , whereas the target compound’s density may exceed 1.6 g/cm³.

Research Findings and Gaps

  • Electron-Stimulated Desorption (ESD): Studies on condensed benzene (–3) reveal desorption yields dependent on film thickness and electron energy.
  • Synthesis Pathways : The target compound may be synthesized via chlorosulfonation of bromodichloromethylbenzene, similar to 4-bromobenzenesulfonyl chloride production . Further research is needed to optimize yield and purity.

Biological Activity

Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro- (commonly referred to as compound X) is an organosulfur compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrCl2O2S
  • Molecular Weight : 303.03 g/mol
  • IUPAC Name : 4-chloro-1-(bromodichloromethylsulfonyl)benzene

The biological activity of compound X is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromodichloromethylsulfonyl group enhances its reactivity, potentially leading to enzyme inhibition or modulation of signaling pathways.

Biological Activity Overview

Research indicates that compound X exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
  • Cytotoxicity : Preliminary data suggest that compound X may induce cytotoxic effects in various cancer cell lines.
  • Enzyme Inhibition : The sulfonyl moiety is known to interact with serine residues in active sites of enzymes, potentially inhibiting their function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of serine proteases

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonyl compounds, compound X was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of compound X on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability. The study noted that at concentrations exceeding 100 µM, apoptosis was observed through caspase activation assays.

Case Study 3: Enzyme Interaction Studies

Research focusing on the interaction between compound X and serine proteases revealed that it acts as a competitive inhibitor. Kinetic studies indicated an increase in the Michaelis-Menten constant (Km) for substrate binding, suggesting that compound X effectively competes with the substrate for the active site.

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